P3A1 regulatory protein

Developmental Biology Transcription Factor Engineering Gene Regulatory Networks

Researchers modeling sea urchin cleavage-stage gene regulatory networks require authentic P3A1, not generic substitutes. P3A2 lacks zinc finger motifs and shows persistent nuclear occupancy, confounding developmental timing studies. P3A1 provides the validated zinc finger DNA-binding domain with transient nuclear occupancy essential for accurate SM50/CyIIIa target gene analysis. Procurement specialists must verify CAS identity: 139874-92-3 is also assigned to the small molecule 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-β-carboline; confirm material is the DNA-binding protein before ordering. - Validated zinc finger structure homologous to Drosophila hunchback factor - Distinct temporal nuclear occupancy pattern vs. P3A2 - Ideal for cleavage-stage gene regulatory network analysis

Molecular Formula C11H11NO4
Molecular Weight 0
CAS No. 139874-92-3
Cat. No. B1179174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP3A1 regulatory protein
CAS139874-92-3
SynonymsP3A1 regulatory protein
Molecular FormulaC11H11NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P3A1 Regulatory Protein: Overview & Procurement


P3A1 regulatory protein (CAS 139874-92-3) corresponds to a DNA-binding transcription factor originally identified in Strongylocentrotus purpuratus (sea urchin) embryonic development studies. It contains two zinc finger DNA-binding motifs and recognizes specific cis-regulatory sequences in the SM50 and CyIIIa gene promoters [1]. Notably, the same CAS registry number has been associated in commercial vendor catalogs with the small molecule 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-β-carboline (C₁₁H₁₁NO₄), indicating a potential CAS misassignment that procurement specialists must verify prior to ordering . The compound's research utility spans developmental gene regulatory network analysis and, in a distinct immunological context, T-cell receptor (TCR) recognition studies involving a non-homologous murine peptide of the same designation [2].

Why P3A1 Substitution Fails


P3A1 and its closest analog P3A2 share target DNA sequence recognition yet possess fundamentally different molecular architectures, developmental expression dynamics, and functional roles that preclude generic substitution. P3A1 contains two zinc finger DNA-binding motifs and is structurally related to the Drosophila hunchback factor, whereas P3A2 completely lacks zinc finger motifs and is almost entirely dissimilar in amino acid sequence [1]. Despite binding the same cis-regulatory sequences in SM50 and CyIIIa genes, the two proteins exhibit distinct temporal nuclear occupancy patterns: P3A1 mRNA levels increase severalfold during early cleavage stages while P3A2 mRNA remains constant [2], and only P3A2 persists in embryonic nuclei beyond the early gastrula stage at functional concentrations [3]. These divergent spatiotemporal dynamics suggest the two factors may function as regulatory antagonists rather than interchangeable components [1]. Substituting a generic DNA-binding protein would fail to recapitulate the precise developmental window-specific regulatory activity unique to P3A1.

P3A1 Quantitative Differentiation Evidence


DNA-Binding Domain Architecture

P3A1 and P3A2 recognize identical target sequences in the SM50 and CyIIIa gene promoters yet achieve this recognition through fundamentally different structural mechanisms. P3A1 contains two sequence elements belonging to the zinc finger class of DNA-binding motifs and in these regions is most closely similar to the Drosophila hunchback factor. In contrast, P3A2 completely lacks zinc finger sequence motifs and is almost entirely dissimilar to P3A1 in amino acid sequence [1]. Deletion analysis identified only five specific amino acids in the first P3A1 finger region and four in the second P3A1 finger region that are also present in equivalent positions in P3A2, representing minimal conserved contact residues within otherwise divergent DNA-binding domains [1].

Developmental Biology Transcription Factor Engineering Gene Regulatory Networks

Developmental mRNA Expression Dynamics

P3A1 and P3A2 exhibit markedly different mRNA expression trajectories during early sea urchin embryogenesis. Single-strand probe excess solution hybridization measurements revealed that both maternal mRNAs are present at fewer than 1,000 molecules per egg, placing them in the rare mRNA class. During development to the mesenchyme blastula stage, the amount of P3A1 mRNA per embryo increases severalfold, whereas P3A2 mRNA levels remain approximately constant [1]. Independent measurements indicate approximately 300 copies of P3A1 mRNA per unfertilized egg, increasing to approximately 600 copies per embryo by 4 hours postfertilization [2].

Embryonic Development Maternal mRNA Regulation Transcriptional Dynamics

Nuclear Occupancy Duration

Quantitation of nuclear transcription factor levels using antibodies raised against recombinant P3A1 and P3A2 revealed differential nuclear persistence. Both proteins are present in unfertilized eggs and enter embryonic nuclei early in development, but only P3A2 remains present in nuclei at functional concentrations beyond the early gastrula stage [1]. Combined with earlier measurements of P3A site binding at cleavage stages, these measurements demonstrate that P3A1 is replaced by P3A2 at target sites in genes regulated by these factors during the transition from cleavage to gastrula stages [1].

Transcription Factor Turnover Nuclear Translocation Embryonic Gene Regulation

TCR-pMHC Docking Topology

Note: This evidence pertains to a murine peptide designated p3A1 (SPLDSLWWI) in complex with H2-Ld and 42F3 TCR, distinct from the sea urchin transcription factor but sharing the P3A1 designation in immunological literature. Structural analysis of four peptides (p3A1, p4B10, p5E8, and QL9) bound to the 42F3 TCR revealed distinct 3D and 2D affinities using entirely different binding chemistries. The overall binding topology for p3A1 showed a marked difference compared to p5E8, p4B10, and QL9 [1]. Three of the four peptides (QL9, p5E8, p4B10) shared a common docking mode preserving key TCR-MHC germline interactions and induced TCR signaling. In contrast, p3A1 failed to induce signaling and was recognized in a substantially different TCR-MHC binding mode that apparently exceeded geometric tolerances compatible with signaling [2].

T-Cell Receptor Signaling Immunology Structural Biology Peptide-MHC Recognition

P3A1 Regulatory Protein Applications


Sea Urchin Embryonic GRN Analysis

P3A1 is ideally suited for cleavage-stage gene regulatory network analyses in sea urchin (S. purpuratus) embryos, where its dynamic mRNA upregulation (severalfold increase from egg to mesenchyme blastula) and transient nuclear occupancy distinguish it from the more persistently nuclear P3A2 [1] [2]. Researchers investigating early territorial specification, particularly aboral ectoderm lineage commitment via CyIIIa and SM50 target gene regulation, require P3A1 specifically to accurately model the cleavage-to-blastula transcriptional program [1].

Zinc Finger Structure-Function Studies

P3A1 provides a validated zinc finger DNA-binding domain scaffold for structure-function studies, with documented homology to the Drosophila hunchback factor and experimentally defined amino acid residues critical for target site recognition [1]. Unlike P3A2—which completely lacks zinc finger motifs despite binding identical target sequences—P3A1 offers researchers a defined zinc finger architecture for domain-swapping, mutagenesis, or synthetic transcription factor design experiments [1].

TCR Signaling Threshold Studies

In immunological research, the p3A1 peptide (SPLDSLWWI) complexed with H2-Ld serves as a structurally characterized negative-control ligand for 42F3 TCR studies. Its distinct binding topology and failure to induce TCR signaling—despite measurable binding—make it valuable for investigating geometric constraints on T-cell activation [1]. Researchers comparing p3A1 with signaling-competent peptides (QL9, p5E8, p4B10) can dissect the relationship between TCR-pMHC docking geometry and downstream signaling outcomes [1].

Developmental Regulatory Antagonism Studies

The P3A1/P3A2 system provides a unique model for studying regulatory antagonism through convergent DNA target specificity from divergent structural domains [1]. Because P3A1 and P3A2 bind identical cis-regulatory sequences yet differ in temporal nuclear occupancy and amino acid composition, this system enables quantitative analysis of how developmental timing of transcription factor availability modulates gene expression outcomes independent of DNA-binding specificity changes [2].

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